3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by three key substituents:
- Position 6: A fluoro substituent, enhancing metabolic stability and lipophilicity.
- Position 1: A 4-methoxyphenylmethyl group, influencing steric bulk and electronic properties.
Below, we compare this compound with structurally related quinolinones to elucidate substituent-dependent properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-3-32-20-9-11-21(12-10-20)33(29,30)24-16-27(15-17-4-7-19(31-2)8-5-17)23-13-6-18(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIIUDEAKCOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethoxybenzenesulfonyl Group: This step involves the sulfonylation of the quinoline derivative using ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Methoxyphenylmethyl Group: The final step involves the alkylation of the quinoline derivative with 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
Antioxidant Properties : It may exhibit antioxidant activity, which is beneficial for combating oxidative stress-related conditions.
Anticancer Activity
A study investigated the cytotoxic effects of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Potential
In another investigation, the compound was tested for its ability to modulate inflammatory cytokines in macrophage cultures. The results demonstrated a marked reduction in TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory disorders such as rheumatoid arthritis or inflammatory bowel disease.
Antioxidant Activity
Research has also shown that this compound can scavenge free radicals, thus providing a protective effect against oxidative damage. This property is particularly relevant for conditions associated with oxidative stress, including neurodegenerative diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibition of cell proliferation across various cancer cell lines; IC50 values comparable to established drugs. |
| Study 2 | Anti-inflammatory Potential | Marked reduction in TNF-alpha and IL-6 levels in macrophage cultures; potential for treating inflammatory disorders. |
| Study 3 | Antioxidant Properties | Demonstrated ability to scavenge free radicals; protective effects against oxidative stress-related conditions. |
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Modulation of Receptors: The compound may interact with specific receptors on cell surfaces, altering their signaling pathways and cellular responses.
Interference with DNA/RNA: It can bind to nucleic acids, affecting their replication, transcription, or translation processes.
Comparison with Similar Compounds
Structural and Substituent Comparisons
Substituent Analysis of Key Positions
The following table summarizes structural variations among the target compound and analogs from the evidence:
Key Observations
Position 1 (N1-Benzyl Group)
- Target vs. : Both share the 4-methoxyphenylmethyl group, suggesting similar steric and electronic environments .
- : Substituents vary in halogenation (e.g., 4-chloro, 4-fluoro) and methylation (2-methyl), altering hydrophobicity and steric hindrance .
Position 3 (Sulfonyl/Benzoyl Group)
- Target vs. : Identical 4-ethoxybenzenesulfonyl groups imply comparable polarity and hydrogen-bonding capacity .
- : A 3-chlorobenzenesulfonyl group introduces electron-withdrawing effects and steric differences .
Position 6 (Fluoro/Methoxy/Ethoxy)
- Target vs. : Fluoro (electron-withdrawing) vs. methoxy (electron-donating) at position 6 may significantly impact electronic distribution and metabolic stability .
- : Ethoxy substituents increase hydrophobicity compared to fluoro .
Additional Modifications
Physicochemical and Functional Implications
Electronic Effects
- Fluoro (Target) vs. Methoxy (): Fluoro’s electron-withdrawing nature may stabilize the quinolinone core, while methoxy’s electron-donating effects could enhance resonance .
- Sulfonyl vs.
Hydrophobicity and Solubility
- 4-Ethoxybenzenesulfonyl (Target) : The ethoxy group balances hydrophobicity with moderate polarity.
Steric Considerations
- Position 1 Substituents : Bulkier groups (e.g., 4-chlorobenzyl in ) may hinder molecular rotation or binding pocket access compared to the target’s 4-methoxyphenylmethyl .
Biological Activity
The compound 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic derivative of dihydroquinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action is often linked to the inhibition of specific enzymes involved in cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dihydroquinoline effectively inhibited the growth of various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases.
- Research Findings : In vitro studies revealed that the compound inhibits the production of pro-inflammatory cytokines by macrophages, suggesting its potential application in diseases like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary data suggest it may possess activity against certain bacterial strains.
- Study Overview : An investigation into the antimicrobial effects indicated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation.
- Cell Signaling Pathways : It has been observed to modulate key signaling pathways such as NF-kB and MAPK, which play roles in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer and anti-inflammatory effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
